molecular formula C16H25N3O2S2 B2666854 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2380081-47-8

1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2666854
CAS No.: 2380081-47-8
M. Wt: 355.52
InChI Key: NPCSVYPQKWKQSZ-UHFFFAOYSA-N
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Description

1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of morpholine, thian, and thiophene moieties

Preparation Methods

The synthesis of 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea typically involves multi-step reactions that incorporate various organic synthesis techniquesThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are combined in reactors under controlled temperatures and pressures. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thian moiety can yield sulfoxides, while substitution reactions on the thiophene ring can produce halogenated thiophenes .

Scientific Research Applications

1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s thiophene moiety can interact with nucleophilic sites, while the morpholine and thian groups can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

When compared to similar compounds, 1-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its ability to combine these diverse functional groups, leading to a compound with distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S2/c20-15(17-12-14-2-1-9-23-14)18-13-16(3-10-22-11-4-16)19-5-7-21-8-6-19/h1-2,9H,3-8,10-13H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCSVYPQKWKQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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